[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid
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Overview
Description
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: This is achieved by reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.
Conversion to Boronic Acid: The resulting aldehyde is then subjected to a reaction with a boron-containing reagent, such as boron tribromide (BBr3) or boronic acid derivatives, under controlled conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of automated and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced under specific conditions to yield different functionalized products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, bases like K2CO3, and solvents like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenols or quinones.
Reduction: Results in the formation of alcohols or alkanes, depending on the specific conditions.
Scientific Research Applications
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor and its role in drug development.
Materials Science: Utilized in the development of functional materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid in biological systems involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are critical for bacterial growth and survival.
Binding Interactions: Molecular docking studies have revealed that the compound binds to the active sites of these enzymes, thereby blocking their activity and exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has been studied for its ability to improve monoclonal antibody production in cell cultures.
Phenylboronic Acid Derivatives: These compounds share the boronic acid functional group and are widely used in organic synthesis and medicinal chemistry.
Uniqueness
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H14BNO2 |
---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8,15-16H,1-2H3 |
InChI Key |
CLMPEDPVIZSMKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=CC=C2C)C)(O)O |
Origin of Product |
United States |
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